molecular formula C15H23ClF3N3OS B6675113 N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride

N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride

Cat. No.: B6675113
M. Wt: 385.9 g/mol
InChI Key: ABFPJMXVAXKFMQ-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a trifluoroethoxy group, and an azaspiro structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3OS.ClH/c16-15(17,18)11-22-7-6-21(10-13-20-5-8-23-13)12-9-14(12)1-3-19-4-2-14;/h5,8,12,19H,1-4,6-7,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFPJMXVAXKFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2N(CCOCC(F)(F)F)CC3=NC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with an appropriate leaving group.

    Construction of the Azaspiro Structure: The azaspiro structure can be formed through cyclization reactions involving amines and ketones or aldehydes.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the thiazole and azaspiro intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the azaspiro structure.

    Reduction: Reduction reactions may target the nitrogen atoms within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine
  • N-(1,3-thiazol-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrobromide

Uniqueness

The presence of the trifluoroethoxy group and the azaspiro structure distinguishes this compound from its analogs. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

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